Itraconazole, (R)-(+)-
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Overview
Description
Itraconazole, ®-(+)-, is a triazole antifungal agent used to treat a variety of fungal infections. It is known for its broad-spectrum activity against fungal pathogens, including Aspergillus, Blastomyces, and Histoplasma . Itraconazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Itraconazole can be synthesized through a multi-step process involving the formation of key intermediates. One common method involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with various reagents to form the triazole ring . The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as sodium hydride .
Industrial Production Methods: In industrial settings, itraconazole is often produced using a combination of chemical synthesis and biotechnological processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity . Techniques like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and bioavailability.
Common Reagents and Conditions: Common reagents used in the reactions of itraconazole include acetonitrile, ammonium acetate, and tetrabutylammonium hydrogen sulfate . The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed: The major products formed from the reactions of itraconazole include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole . These metabolites are crucial for the drug’s pharmacological activity and are often monitored in clinical settings .
Scientific Research Applications
Itraconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and behavior of triazole derivatives . In biology, itraconazole is employed to investigate fungal cell membrane synthesis and function . In medicine, it is widely used to treat systemic fungal infections, including aspergillosis and histoplasmosis . Additionally, itraconazole has shown potential in cancer research by inhibiting the Hedgehog signaling pathway .
Mechanism of Action
Itraconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway . This inhibition leads to the depletion of ergosterol in fungal cell membranes, disrupting membrane integrity and function . The azole nitrogen atoms in itraconazole form a complex with the active site of the enzyme, preventing the conversion of lanosterol to ergosterol .
Comparison with Similar Compounds
Itraconazole is often compared with other triazole antifungal agents, such as fluconazole and voriconazole . While fluconazole has a narrower spectrum of activity, itraconazole is effective against a broader range of fungal pathogens . Voriconazole, on the other hand, has an even broader spectrum but is associated with more severe side effects . Itraconazole’s unique ability to inhibit the Hedgehog signaling pathway also sets it apart from other antifungal agents .
List of Similar Compounds:- Fluconazole
- Voriconazole
- Posaconazole
- Ketoconazole
Itraconazole, ®-(+)-, remains a valuable compound in both clinical and research settings due to its broad-spectrum antifungal activity and unique mechanism of action.
Properties
CAS No. |
154003-18-6 |
---|---|
Molecular Formula |
C35H38Cl2N8O4 |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m0/s1 |
InChI Key |
VHVPQPYKVGDNFY-TUJWMRSMSA-N |
impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. |
Isomeric SMILES |
CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Color/Form |
Solid Crystals from toluene |
melting_point |
168-170 166.2 °C |
solubility |
Practically insoluble in water and dilute acidic solutions |
Origin of Product |
United States |
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